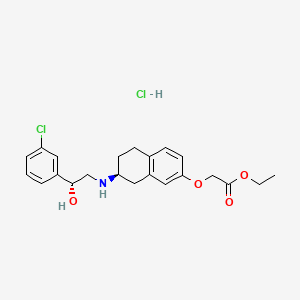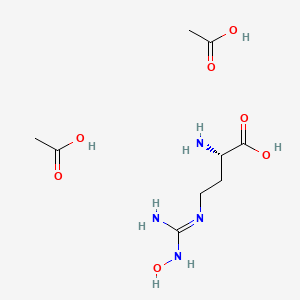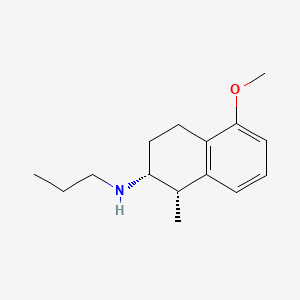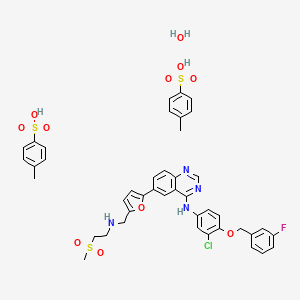
alpha-Pentyl-3-(2-quinolinylmethoxy)benzenemethanol
Descripción general
Descripción
Alpha-Pentyl-3-(2-quinolinylmethoxy)benzenemethanol, also known as REV 5901, is a poorly water-soluble drug . It is a member of quinolines . It has been shown to be a competitive antagonist of peptidoleukotrienes .
Molecular Structure Analysis
The molecular formula of alpha-Pentyl-3-(2-quinolinylmethoxy)benzenemethanol is C22H25NO2 . Its InChI isInChI=1S/C22H25NO2/c1-2-3-4-12-22(24)18-9-7-10-20(15-18)25-16-19-14-13-17-8-5-6-11-21(17)23-19/h5-11,13-15,22,24H,2-4,12,16H2,1H3 . The Canonical SMILES is CCCCCC(C1=CC(=CC=C1)OCC2=NC3=CC=CC=C3C=C2)O . Physical And Chemical Properties Analysis
The physicochemical properties of the base and hydrochloride salt of alpha-Pentyl-3-(2-quinolinylmethoxy)benzenemethanol were investigated in order to select an appropriate form of the drug for dosage form development . The pH-solubility profiles of both the base and the salt at 37 degrees C were identical and were in agreement with a pKa value of 3.67 determined by the UV spectral method . The solubility of the drug (approximately 0.002 mg/mL at pH 6) increased gradually with a decrease in pH and reached a value of 0.95 mg/mL at pH 1 .Aplicaciones Científicas De Investigación
Application 1: Dosage Form Design
- Summary of Application: This study investigated the physicochemical properties of the base and hydrochloride salt of alpha-Pentyl-3-(2-quinolinylmethoxy)benzenemethanol (also known as REV 5901), which is a poorly water-soluble drug. The aim was to select an appropriate form of the drug for dosage form development .
- Methods of Application: The pH-solubility profiles of both the base and the salt at 37 degrees Celsius were determined. The solubility of the drug increased gradually with a decrease in pH and reached a value of 0.95 mg/mL at pH 1 .
- Results: The study found that the dissolution rates of both the base and the salt were identical due to the conversion of the salt to the base at the surface of the dissolving solid at pH values greater than pHmax .
Application 2: Dissolution and Bioavailability Improvement
- Summary of Application: This research focused on improving the dissolution and bioavailability of alpha-Pentyl-3-(2-quinolinylmethoxy)benzenemethanol, a poorly water-soluble drug, using solid dispersions .
- Methods of Application: Solid dispersions of the drug were prepared in an amphiphilic vehicle (Gelucire 44/14) and in polyethylene glycol (PEG) 1000, PEG 1450, and PEG 8000. The drug was dissolved or dispersed in molten vehicles at elevated temperatures .
- Results: The study found that the dissolution rate of the drug in simulated gastric fluid from capsules containing Gelucire 44/14 was much higher than that of a PEG-based formulation. The bioavailability (AUC) of the drug in dogs from capsules containing Gelucire 44/14 was also higher than that from PEG 1000-based capsules .
Application 3: Water Migration from Soft Gelatin Capsule Shell
- Summary of Application: This study investigated the water migration from the soft gelatin capsule shell to the fill material and its effect on the solubility of alpha-Pentyl-3-(2-quinolinylmethoxy)benzenemethanol .
- Methods of Application: The drug was solubilized in both polyethylene glycol 400 (PEG 400) and a 6:1 mixture of Gelucire 44/14:PEG 400. The solutions were then encapsulated in soft elastic gelatin capsules with a fill weight of 700 mg (drug, 125 mg), and water migration from the capsule shell into the fill material was investigated .
- Results: After equilibration of capsules at ambient condition, the amount of water in the PEG 400 solution was 6.3%. This reduced the solubility of the drug by 45%, resulting in drug crystallization. The water in the encapsulated Gelucire:PEG solution was only 1.1%, which did not affect the solubility significantly .
Application 4: Preformulation Study
- Summary of Application: This study conducted a preformulation investigation of alpha-Pentyl-3-(2-quinolinylmethoxy)benzenemethanol. The aim was to understand the physicochemical properties of the drug and select an appropriate form for dosage form design .
- Methods of Application: The study investigated the pH-solubility profiles of the drug at 37 degrees Celsius. The solubility of the drug increased gradually with a decrease in pH and reached a value of 0.95 mg/mL at pH 1 .
- Results: The study found that the dissolution rates of both the base and the salt were identical due to the conversion of the salt to the base at the surface of the dissolving solid at pH values greater than pHmax .
Propiedades
IUPAC Name |
1-[3-(quinolin-2-ylmethoxy)phenyl]hexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2/c1-2-3-4-12-22(24)18-9-7-10-20(15-18)25-16-19-14-13-17-8-5-6-11-21(17)23-19/h5-11,13-15,22,24H,2-4,12,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLOEMCOOZSCQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C1=CC(=CC=C1)OCC2=NC3=CC=CC=C3C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00906795 | |
| Record name | 1-{3-[(Quinolin-2-yl)methoxy]phenyl}hexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00906795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Pentyl-3-(2-quinolinylmethoxy)benzenemethanol | |
CAS RN |
101910-24-1 | |
| Record name | alpha-Pentyl-3-(2-quinolinylmethoxy)benzenemethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101910241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-{3-[(Quinolin-2-yl)methoxy]phenyl}hexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00906795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | REV 5901 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | REV-5901 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WNW5RYD8MG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Bromo-N-[4-chloro-3-[[(3R)-1-methyl-3-pyrrolidinyl]oxy]phenyl]-4,5-dimethoxybenzenesulfonamide](/img/structure/B1662956.png)



![trispiro[indole-3,2'-[1,3]dioxane-5',5''-[1,3]dioxane-2'',3'''-indole]-2,2'''(1H,1'''H)-dione](/img/structure/B1662962.png)

![4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide](/img/structure/B1662965.png)




![2-[(2,6-Dioxocyclohexyl)methyl]cyclohexane-1,3-dione](/img/structure/B1662973.png)

